Product packaging for Alliin(Cat. No.:CAS No. 17795-26-5)

Alliin

Cat. No.: B116996
CAS No.: 17795-26-5
M. Wt: 177.22 g/mol
InChI Key: XUHLIQGRKRUKPH-ITZCMCNPSA-N
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Description

Alliin ((2R)-3-(Allylsulfinyl)-2-aminopropanoic acid) is a sulfur-containing amino acid predominantly found in garlic (Allium sativum L.). It serves as the stable, odorless precursor to the bioactive compound allicin, which is formed via enzymatic cleavage by alliinase when garlic tissues are damaged . This compound’s molecular formula is C₆H₁₁NO₃S, with a molecular weight of 177.218 g/mol and stereospecificity at two defined centers . Unlike allicin, this compound is non-volatile, water-soluble, and thermally labile, degrading at temperatures above 120°C during extraction processes . Its biosynthesis involves cysteine and serine as precursors, with sulfur playing a critical role in flavor development in Allium species .

While historically overshadowed by allicin, recent studies highlight this compound’s direct bioactivities, including antihypertensive, hypoglycemic, and lipid-lowering effects. For example, this compound ameliorates 1,3-dichloro-2-propanol-induced lipid accumulation in HepG2 cells via the P53/AMPK/mTOR pathway .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3S B116996 Alliin CAS No. 17795-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLIQGRKRUKPH-ITZCMCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCS(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309766
Record name S-Allyl-L-cysteine sulfoxide
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Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17795-26-5, 556-27-4
Record name S-Allyl-L-cysteine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17795-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Allylsulphinyl)-L-alanine
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Record name S-Allyl-L-cysteine sulfoxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(allylsulphinyl)-L-alanine
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Record name 3-(allylsulphinyl)-L-alanine
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Record name Alliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Conventional Synthesis Pathway

The foundational chemical synthesis involves a multi-step sequence starting with L-cysteine hydrochloride monohydrate and allyl chloride (Figure 1):

  • Alkylation : Cysteine reacts with allyl chloride in aqueous ethanol under alkaline conditions (pH 7–8) to form deoxythis compound.

  • Oxidation : Deoxythis compound is oxidized using hydrogen peroxide (H₂O₂) to yield this compound.

The reaction is summarized as:

L-Cysteine+Allyl ChloridepH 7–8Deoxythis compoundH2O2This compound\text{L-Cysteine} + \text{Allyl Chloride} \xrightarrow{\text{pH 7–8}} \text{Deoxythis compound} \xrightarrow{\text{H}2\text{O}2} \text{this compound}

However, traditional batch reactors (e.g., stirred tanks) suffer from low conversion rates (≤50%), racemization , and over-oxidation byproducts. For instance, Comparative Example 5 in CN111285788A reported a 46.1% yield with 76.67% deoxythis compound residual content due to inefficient mixing and temperature gradients.

Microreactor-Enhanced Synthesis

The integration of microreactor technology (CN111285788A) addresses these limitations by enabling precise control over reaction parameters (Table 1).

Table 1: Comparative Performance of Microreactor vs. Batch Reactor

ParameterMicroreactor (Example 1)Batch Reactor (Comparative Example 5)
Reaction Time (min)320
Yield (%)66.546.1
Optical Purity ([α]D²⁵)+62.3°+58.9°
Deoxythis compound Residual (%)0.923.4

Microreactors enhance mass transfer efficiency , reduce racemization, and minimize side reactions through rapid mixing and uniform temperature distribution. For example, Example 1 achieved a 93.0% this compound content post-oxidation, compared to 56.32% in Comparative Example 3 under batch conditions.

Critical Factors Influencing Synthesis Efficiency

Oxidant-to-Substrate Ratio

Optimal molar ratios of H₂O₂ to deoxythis compound (0.9–1.2) are crucial to prevent over-oxidation. Excess H₂O₂ (>1.2 equiv.) generates sulfonic acid derivatives, while insufficient oxidant (<0.9 equiv.) leaves unreacted deoxythis compound.

pH and Temperature Control

Maintaining pH 7–8 during alkylation ensures cysteine’s thiol group remains nucleophilic. Deviations to acidic conditions (pH <6) promote protonation, stifling reactivity. Similarly, temperatures >35°C accelerate racemization, as evidenced by a 5°C increase reducing optical purity by 3.2°.

Solvent Selection

Aqueous ethanol (95%) balances solubility of hydrophobic intermediates (allyl chloride) and hydrophilic reactants (cysteine). Substituting ethanol with methanol or acetone reduces yields by 12–18% due to poor miscibility.

Purification and Crystallization Strategies

Post-synthesis purification involves ethanol-water recrystallization and activated carbon treatment to remove colloidal impurities. Key steps include:

  • Acidification : Adjusting pH to 5.1–5.2 precipitates this compound while solubilizing residual cysteine.

  • Solvent Extraction : n-Hexane/ethanol mixtures (5% v/v) enhance crystallization efficiency, achieving ≥98% purity.

Table 2: Impact of Purification Steps on this compound Purity

StepPurity Before (%)Purity After (%)
Acidification93.095.4
Activated Carbon95.497.8
n-Hexane/Ethanol97.899.1

Industrial-Scale Production Challenges

Scalability of Microreactors

While microreactors excel in lab-scale synthesis, scaling to industrial production requires addressing:

  • Clogging risks from precipitated intermediates.

  • High capital costs for multi-channel reactor arrays.

Chemical Reactions Analysis

Enzymatic Hydrolysis to Allicin

Alliin undergoes enzymatic hydrolysis catalyzed by alliinase (EC 4.4.1.4), a pyridoxal phosphate (PLP)-dependent enzyme. This reaction occurs upon tissue damage (e.g., cutting or crushing garlic) and proceeds as follows:

Reaction StepSubstrateProductConditionsReference
HydrolysisThis compoundAllyl sulfenic acid, pyruvate, NH₃pH 4–6, 25–37°C
Condensation2 × Allyl sulfenic acidAllicin (C₆H₁₀OS₂)Spontaneous, room temperature

Key findings:

  • Optimal pH : Alliinase activity peaks at pH 4–6, with complete inactivation below pH 3 .

  • Thermal stability : Pure allicin is stable for years in aqueous solutions at −70°C but degrades rapidly at 23°C (half-life: 16 hours) .

  • Byproducts : Enzymatic hydrolysis also generates pyruvate and ammonium ions .

Thermal Decomposition Pathways

This compound degrades under thermal stress, forming bioactive metabolites. A study simulating black-garlic processing (75°C, 85% humidity) reported:

ConditionThis compound LossMajor ProductsMechanismReference
75°C, 4h87.6%S-allyl cysteine (SAC), S-allyl mercaptocysteine (SAMC)Non-enzymatic degradation

Notably:

  • Maillard reaction : this compound participates in Maillard reactions with reducing sugars, contributing to flavor and color changes in processed garlic .

  • Kinetics : Decomposition follows first-order kinetics, with activation energy influenced by humidity .

Redox Reactions with Cellular Thiols

Allicin (derived from this compound) reacts with cellular thiols, altering redox homeostasis:

ReactionThiol TargetProductBiological ImpactReference
Disulfide exchangeCysteine residues, glutathione (GSH)S-allyl-mercapto-proteins, allyl sulfenic acidDepletes GSH, induces oxidative stress

Key mechanisms:

  • Thiol oxidation : Allicin oxidizes cysteine residues in proteins, forming disulfide bonds or S-allylated adducts .

  • Anticancer effects : Depletion of intracellular GSH enhances reactive oxygen species (ROS), triggering apoptosis in cancer cells .

Stability and Reactivity

FactorImpact on this compound/AllicinReference
pH < 3Irreversible alliinase inactivation
Heat (≥80°C)Allicin denaturation, loss of bioactivity
Aqueous solutionsRapid hydrolysis to DADS, ajoene

Scientific Research Applications

Biological Properties of Alliin

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Antioxidant Activity : this compound acts as a reactive sulfur species (RSS), which can reduce oxidative stress by scavenging reactive oxygen species (ROS) and modulating antioxidant enzyme activities.
  • Antimicrobial Effects : It has demonstrated efficacy against various pathogens, including bacteria and fungi, making it a candidate for antimicrobial therapies.
  • Anti-inflammatory Properties : this compound has been shown to modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Metabolic Health

This compound has been studied for its effects on metabolic health, particularly in the context of obesity and diabetes:

  • Glucose Homeostasis : In a study involving diet-induced obese (DIO) mice, this compound treatment improved glucose homeostasis and increased insulin sensitivity. Mice treated with this compound showed significantly lower fasting glucose levels and improved lipid profiles, characterized by decreased triglycerides and increased HDL cholesterol levels .
Parameter Control Group This compound Group
Fasting Glucose (mg/dL)150 ± 10120 ± 8
Total Triglycerides (mg/dL)200 ± 15150 ± 10
HDL Cholesterol (mg/dL)30 ± 550 ± 5

Cardiovascular Health

Research indicates that this compound may have beneficial effects on cardiovascular health:

  • Cholesterol Regulation : this compound has been linked to reductions in total cholesterol levels and improvements in lipid profiles, suggesting its potential role in cardiovascular disease prevention .
  • Blood Pressure Reduction : Some studies suggest that garlic-derived compounds can help lower blood pressure, which may be partly attributed to this compound's effects .

Case Study: this compound's Impact on Gut Microbiota

A study exploring the effects of this compound on the gut microbiota of DIO mice revealed significant changes in bacterial composition. This compound treatment increased beneficial bacteria such as Actinobacteria while reducing potentially harmful strains like Bacteroidetes. This modulation of gut microbiota may contribute to improved metabolic health .

Case Study: Anti-inflammatory Effects

In another investigation, this compound treatment resulted in decreased secretion of pro-inflammatory cytokines from mononuclear cells. Specifically, there was a documented reduction in IL-6 and MCP-1 secretion, indicating that this compound may play a role in regulating inflammatory responses .

Future Directions in Research

The diverse applications of this compound warrant further investigation into its mechanisms of action and potential therapeutic uses. Future research could focus on:

  • Clinical Trials : Conducting human clinical trials to validate the findings from animal studies.
  • Mechanistic Studies : Exploring the molecular pathways through which this compound exerts its biological effects.
  • Formulation Development : Investigating optimal formulations for enhancing bioavailability and efficacy in therapeutic applications.

Comparison with Similar Compounds

Allicin (Thio-2-propene-1-sulfinic acid S-allyl ester)

Structural Relationship : Allicin is the enzymatic product of alliin, formed when alliinase converts this compound into this unstable thiosulfinate compound .
Key Differences :

  • Stability : Allicin is highly volatile and degrades rapidly (half-life <1 hour in aqueous solutions), whereas this compound remains stable under intact cellular conditions .
  • Bioactivity : Allicin exhibits broad-spectrum antimicrobial, anticancer, and cardioprotective effects, while this compound shows more modest bioactivity. For instance, allicin reduces colorectal tumor size by 48 mg/kg in murine models, whereas this compound primarily acts as a chemopreventive agent (125–250 mg/kg in rats) .

Table 1: Comparative Properties of this compound and Allicin

Property This compound Allicin
Molecular Formula C₆H₁₁NO₃S C₆H₁₀OS₂
Stability Stable until enzymatic cleavage Highly unstable
Bioavailability Direct absorption Rapidly degraded in vivo
Key Bioactivity Lipid regulation, mild antioxidant Antimicrobial, anticancer
Extraction Sensitivity Degrades above 120°C Not extractable (transient)

S-Allylcysteine (SAC)

Structural Relationship : SAC is a γ-glutamyl peptide derivative of this compound, formed during garlic aging or thermal processing .
Key Differences :

  • Therapeutic Profile : SAC exhibits neuroprotective and hepatoprotective effects, contrasting with this compound’s lipid-lowering and antihypertensive roles .
  • Pharmacokinetics : SAC has a delayed Tmax (8.4 hours) compared to this compound (3.2 hours), suggesting slower absorption .

Other Organosulfur Compounds

  • Ajoene : A stable derivative of allicin with antithrombotic properties, structurally distinct from this compound’s sulfoxide group .
  • Diallyl Disulfide (DADS) : A volatile oil component with anticancer effects, formed via allicin degradation. Unlike this compound, DADS lacks water solubility .
  • S-Allylmercaptocysteine (SAMC) : A metabolite of this compound with apoptotic effects on cancer cells, highlighting divergent metabolic fates .

Table 2: Functional Comparison of Garlic-Derived Sulfur Compounds

Compound Key Bioactivity Stability Solubility
This compound Lipid regulation, antihypertensive Thermolabile Water-soluble
Allicin Antimicrobial, anticancer Unstable Lipid-soluble
SAC Neuroprotective, anti-inflammatory Stable Water-soluble
Ajoene Antithrombotic Moderate Lipid-soluble

Extraction and Stability Considerations

This compound’s thermolabile nature necessitates optimized extraction protocols. Subcritical water extraction (SWE) at 120°C and 2 mL/min flow rate yields 136.82 mg this compound/g extract, whereas higher temperatures (180°C) or acidic pH degrade it to 100 mg/g . Soxhlet extraction, though efficient for oleoresins, reduces this compound purity due to co-extraction of waxes . In contrast, allicin cannot be extracted directly due to its transient nature, relying instead on in situ enzymatic synthesis .

Research Implications and Gaps

While this compound’s bioactivities are increasingly recognized, its comparison with similar compounds underscores the need for:

Standardized Extraction Protocols : To preserve this compound integrity during industrial processing .

Clinical Trials : Directly comparing this compound’s efficacy with SAC, ajoene, and allicin in disease models .

Mechanistic Studies : Elucidating this compound’s unique pathways, such as EGFR inhibition in colorectal cancer .

Biological Activity

Alliin (S-allylcysteine sulfoxide) is a non-proteinogenic amino acid predominantly found in garlic (Allium sativum). It serves as a precursor to allicin, a compound known for its extensive biological activities. This article explores the biological activity of this compound, emphasizing its role in health, disease prevention, and therapeutic applications.

Biosynthesis of Allicin from this compound

Upon tissue damage in garlic, this compound is converted to allicin through the enzymatic action of alliinase. This reaction occurs when garlic is crushed or chopped, releasing allicin, which possesses significant antimicrobial and health-promoting properties. The conversion rate is approximately 1 mg of this compound yielding 0.45 mg of allicin .

Biological Activities of this compound

This compound itself exhibits various biological activities that contribute to the health benefits associated with garlic consumption. These include:

  • Antimicrobial Properties : this compound has been shown to possess antibacterial and antifungal effects, although these are primarily realized through its conversion to allicin.
  • Antioxidant Effects : this compound acts as an antioxidant, helping to mitigate oxidative stress by scavenging free radicals .
  • Cardiovascular Benefits : Studies indicate that this compound may help lower blood pressure and cholesterol levels, contributing to cardiovascular health .

Antimicrobial Activity

A study highlighted that allicin, derived from this compound, effectively inhibits the growth of various bacterial strains, including antibiotic-resistant Staphylococcus aureus (MRSA). The mechanism involves the oxidation of thiol groups in essential enzymes, leading to cell death .

Neuroprotective Effects

Research indicates that allicin can ameliorate cognitive decline by inhibiting neuroinflammation and regulating neurotransmitter balance. For instance, a study demonstrated that allicin administration improved cognitive skills in individuals suffering from neurodegenerative diseases .

Anti-Diabetic Properties

In diabetic models, this compound has shown potential in improving insulin sensitivity and promoting better glycemic control. A study involving diabetic rats indicated that this compound supplementation led to significant improvements in blood glucose levels and overall metabolic health .

Comparative Analysis of this compound Content in Garlic Varieties

Different garlic varieties exhibit varying levels of this compound content. A recent study analyzed four garlic cultivars and found that Elephant Garlic contained the highest levels of this compound, particularly in its flowers. This variation underscores the importance of genetic factors over environmental conditions in determining the medicinal potency of garlic .

Garlic VarietyThis compound Content (mg/g)Notes
Elephant GarlicHighestParticularly rich in flowers
Agrifood-IModerateStandard culinary variety
Sabji Mandi KalkaLowCommonly used in local cuisine
Kumaoni GarlicLowLess potent than other varieties

The biological activities attributed to this compound and its derivative allicin are largely mediated through redox reactions. Allicin acts as a reactive sulfur species (RSS), influencing cellular redox states and protein function by modifying thiol groups in proteins and glutathione . This mechanism is crucial for its antimicrobial action as well as its effects on cell signaling pathways involved in inflammation and apoptosis.

Q & A

Q. What validated analytical methods are recommended for quantifying alliin in plant extracts or biological matrices?

To quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) with UV or fluorescence detection, as described in studies using acetonitrile-water-phosphoric acid solvent systems to achieve baseline separation . For spectrophotometric assays, the LDH (lactic dehydrogenase) assay is used to monitor enzymatic conversion of this compound to allicin in situ, ensuring real-time tracking of reaction kinetics . Pre-column derivatization with ninhydrin followed by post-column analysis enhances sensitivity for low-concentration samples . Validate methods using certified reference materials and spike-recovery experiments to ensure accuracy.

Q. How can researchers ensure the stability of this compound during experimental workflows?

this compound is highly labile due to enzymatic degradation by alliinase. To stabilize it:

  • Use heat inactivation (e.g., boiling garlic paste to denature alliinase) during extraction .
  • Store samples in acidic buffers (pH < 3.0) or organic solvents (e.g., methanol) to inhibit enzymatic activity .
  • For synthetic derivatives, design Mannich base analogs to improve stability while retaining bioactivity .

Q. What are the primary biosynthetic pathways of this compound in Allium species, and how can they be experimentally modulated?

this compound biosynthesis involves cysteine sulfoxide synthase and γ-glutamyl transpeptidase. To study this:

  • Perform transcriptome profiling of wounded garlic leaves to identify upregulated genes (e.g., ASMT1, GST1) linked to this compound production .
  • Apply jasmonic acid or mechanical stress to induce pathway activation and quantify this compound via HPLC .

Advanced Research Questions

Q. How does this compound’s stereochemical configuration influence its interaction with alliinase and downstream bioactivity?

(+)-L-alliin exhibits higher reactivity with alliinase compared to its (-)-stereoisomer due to optimal binding in the enzyme’s active site. Use chiral HPLC to separate enantiomers and kinetic assays to measure kcat/Km values . Fluorenylmethyloxycarbonyl (Fmoc)-protected analogs reveal that both the amino and carboxyl groups of this compound are critical for enzymatic recognition .

Q. What experimental models are suitable for investigating this compound’s anti-adipogenic effects, and how should data contradictions be resolved?

The 3T3-L1 preadipocyte model is standard. Key steps:

  • Treat cells with 10–40 µg/ml this compound during differentiation (days 0–7) and assess lipid accumulation via Oil Red O staining .
  • Use RT-qPCR to monitor adipogenic markers (e.g., PPARγ, C/EBPα). Note that dose-dependent suppression of C/EBPβ may show temporal variability (e.g., significant inhibition at day 3 but not day 7) . Resolve contradictions by normalizing data to cell viability (via MTT assays) and including ≥3 biological replicates.

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s interactions with therapeutic targets like SARS-CoV-2 M<sup>pro</sup>?

  • Perform docking studies to identify binding poses, followed by 100-ns MD simulations in explicit solvent to assess complex stability .
  • Calculate binding free energies (ΔG) using MM-PBSA and validate with experimental IC50 values from enzymatic inhibition assays .

Q. What strategies mitigate confounding factors when tracking this compound’s in vivo metabolism and H2S release?

  • Use microdialysis coupled with fiber-optic H2S sensors for real-time monitoring in blood, minimizing analyte loss .
  • Employ HPLC-MS/MS to detect sulfur-containing metabolites (e.g., S-allylcysteine) and distinguish endogenous vs. This compound-derived H2S .

Methodological Best Practices

Q. How should researchers design experiments to reconcile contradictions in this compound’s bioavailability and bioactivity?

this compound’s low bioavailability (<17% in vivo) contrasts with its potent effects. Address this by:

  • Comparing prodrug strategies (e.g., S-allylmercaptocysteine) that enhance absorption .
  • Using isotopic labeling (e.g., <sup>35</sup>S-alliin) to track tissue distribution and metabolite formation .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Apply two-way ANOVA to assess interactions between concentration and time .
  • Use Pearson correlation to link gene expression (e.g., PPARγ) with phenotypic outcomes (e.g., lipid accumulation) .

Q. How can this compound’s role in nanoparticle synthesis be optimized for biomedical applications?

  • Use hot aqueous garlic extracts (this compound-rich) as reducing/stabilizing agents for Ag NPs. Monitor synthesis via UV-Vis spectroscopy (peak at ~420 nm) and confirm this compound’s presence with HPLC .
  • Test antimicrobial efficacy via plate-diffusion assays and correlate with nanoparticle size/zeta potential .

Tables for Key Experimental Parameters

Parameter Recommended Value/Range Reference
This compound quantificationHPLC retention time: 2.45 min
Cell viability assay (MTT)40 µg/ml this compound, 24-h incubation
Enzymatic conversion (alliinase)kcat: 12.8 s<sup>−1</sup>
Transcriptome analysis452 TF genes analyzed

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alliin
Reactant of Route 2
Alliin

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